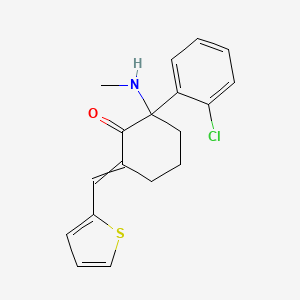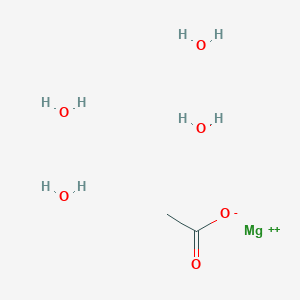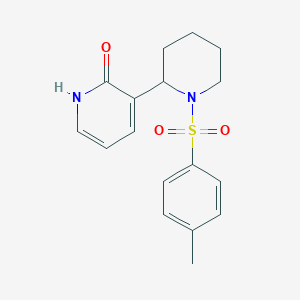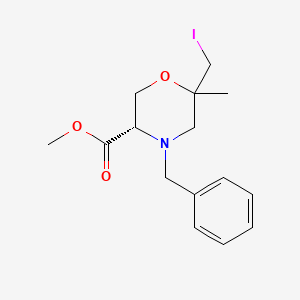![molecular formula C9H12F6N2O4-2 B11819116 [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate](/img/structure/B11819116.png)
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a methylazetidine moiety linked to a methanamine group, with a trifluoroacetate counterion. The presence of the trifluoroacetate group imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where the azetidine ring is reacted with a suitable amine precursor.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the synthesized [(2S)-1-methylazetidin-2-yl]methanamine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, and amines, often in the presence of a suitable solvent like dichloromethane or acetonitrile.
Major Products Formed
科学的研究の応用
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of [(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoroacetate functionality, used as a solvent and intermediate in chemical synthesis.
2-(2-(Dimethylamino)ethoxy)ethanol: A polyfunctional compound with tertiary amine, ether, and hydroxyl functionalities.
Uniqueness
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate stands out due to its unique azetidine ring structure combined with the trifluoroacetate group, which imparts distinct chemical and biological properties
特性
分子式 |
C9H12F6N2O4-2 |
|---|---|
分子量 |
326.19 g/mol |
IUPAC名 |
[(2S)-1-methylazetidin-2-yl]methanamine;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c1-7-3-2-5(7)4-6;2*3-2(4,5)1(6)7/h5H,2-4,6H2,1H3;2*(H,6,7)/p-2/t5-;;/m0../s1 |
InChIキー |
VKOUSHWUINTLGJ-XRIGFGBMSA-L |
異性体SMILES |
CN1CC[C@H]1CN.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
正規SMILES |
CN1CCC1CN.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)









![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
